molecular formula C4H3BrO B6172010 2-bromocyclobut-2-en-1-one CAS No. 1415330-32-3

2-bromocyclobut-2-en-1-one

Cat. No.: B6172010
CAS No.: 1415330-32-3
M. Wt: 147
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromocyclobut-2-en-1-one is an organic compound with the molecular formula C4H3BrO It is a brominated derivative of cyclobutenone, characterized by a four-membered ring structure with a bromine atom attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromocyclobut-2-en-1-one can be synthesized through several methods. One common approach involves the bromination of cyclobutenone. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the reactive bromine and prevent any hazardous situations.

Chemical Reactions Analysis

Types of Reactions

2-Bromocyclobut-2-en-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The compound can be reduced to cyclobutenone using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of cyclobutenone.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromocyclobut-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromocyclobut-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group, allowing the compound to participate in substitution reactions. Additionally, the strained four-membered ring structure makes it susceptible to ring-opening reactions, which can lead to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Bromocyclobutane: Similar structure but lacks the enone functionality.

    Bromocyclopropane: Smaller ring size and different reactivity.

    Bromocycloheptane: Larger ring size and different chemical properties.

Uniqueness

2-Bromocyclobut-2-en-1-one is unique due to its combination of a strained four-membered ring and a bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

CAS No.

1415330-32-3

Molecular Formula

C4H3BrO

Molecular Weight

147

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.